molecular formula C12H12N2O3 B6156576 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1147184-06-2

5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B6156576
CAS RN: 1147184-06-2
M. Wt: 232.2
InChI Key:
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Description

This compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “5-(3-methoxyphenyl)” part suggests the presence of a methoxyphenyl group attached to the 5th position of the pyrazole ring. The “1-methyl” indicates a methyl group attached to the 1st position of the pyrazole ring, and “3-carboxylic acid” suggests a carboxylic acid group attached to the 3rd position .


Molecular Structure Analysis

The molecular structure would be based on the pyrazole ring, with the various groups attached at the specified positions. The methoxyphenyl group would likely contribute to the compound’s aromaticity, while the carboxylic acid group could impart acidic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present. The pyrazole ring might undergo reactions typical of aromatic compounds, while the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of a carboxylic acid group might make the compound polar and capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards would depend on various factors, including the compound’s reactivity and potential biological effects. Proper handling and disposal procedures should be followed to minimize risks .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-(3-methoxyphenyl)-1-butyl-5-oxo-1,5-dihydropyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with methylhydrazine to form 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": ["3-methoxybenzaldehyde", "ethyl acetoacetate", "methylhydrazine"], "Reaction": ["Step 1: Condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 3-(3-methoxyphenyl)-1-butyl-5-oxo-1,5-dihydropyrazole-4-carboxylic acid ethyl ester.", "Step 2: Reaction of 3-(3-methoxyphenyl)-1-butyl-5-oxo-1,5-dihydropyrazole-4-carboxylic acid ethyl ester with methylhydrazine in the presence of a base catalyst to form 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester.", "Step 3: Hydrolysis of 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester in the presence of an acid catalyst to yield 5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid."] }

CAS RN

1147184-06-2

Product Name

5-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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